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Compound of Interest

Compound Name: Adipimide

Cat. No.: B184010

An Important Note on Nomenclature: The term "adipimide"” technically refers to a cyclic imide
derived from adipic acid. However, in industrial and common chemical literature, the compound
formed from the reaction of adipic acid or its esters with ammonia is adipamide, a diamide with
the formula (CH2CH2C(O)NH:2)2. This guide focuses on the formation of this latter, more
common, and industrially significant compound.

This technical guide provides a comprehensive overview of the core mechanisms of adipamide
formation, tailored for researchers, scientists, and drug development professionals. It includes
detailed reaction pathways, quantitative data, experimental protocols, and a review of the
compound's biological relevance.

Core Mechanisms of Adipamide Formation

Adipamide is primarily synthesized via two principal pathways: the direct ammonolysis of adipic
acid and the ammonolysis of adipic acid esters, such as dimethyl adipate.

Formation from Adipic Acid and Ammonia

This is a common industrial method that proceeds in two main stages. First, an acid-base
reaction occurs where adipic acid reacts with two equivalents of ammonia to form the
intermediate salt, diammonium adipate. This is a rapid, reversible neutralization reaction. In the
second stage, the salt is heated, leading to thermal dehydration (calcination) that eliminates
two molecules of water to form the stable diamide, adipamide.[1]
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The overall reaction is as follows: HOOC(CH2)aCOOH + 2 NHs =
[NH4]*[OOC(CH2)aCOO][NH4]* - H2NCO(CH2)aCONH2 + 2 H20

The dehydration of the ammonium salt to the amide is the rate-limiting step and requires
elevated temperatures to drive the equilibrium toward the product by removing water.
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Caption: Mechanism of Adipamide formation from Adipic Acid.

Formation from Dimethyl Adipate and Ammonia

Adipamide can also be efficiently prepared by treating an adipic acid ester, most commonly
dimethyl adipate, with concentrated ammonia.[2][3] This reaction is a nucleophilic acyl
substitution. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic
carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses,
eliminating a molecule of methanol and forming the amide. The reaction occurs at both ester
groups to yield the final diamide.

This method is often preferred for laboratory-scale synthesis due to milder conditions and
potentially higher purity of the initial product.
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Caption: Mechanism of Adipamide formation from Dimethyl Adipate.

Quantitative Data
Table 1: Physicochemical Properties of Adipamide
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Property Value Reference(s)

Molecular Formula CeH12N202 [3]

Molar Mass 144.17 g/mol [3]
White crystalline

Appearance [2][4]
powder/chunks

Melting Point 226-229 °C [2]

Water Solubility 4.4 g/L (at 12.2 °C) [4]

Soluble in formic acid (50

Solubilit 4
Y mg/mL) 4
Stable under recommended
Stability storage conditions. [2]
Combustible.

Table 2: Reaction Kinetics and Yields for Adipamide

Synthesis
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Parameter

Condition

Value

Reference(s)

Adipic Acid
Ammoniation Kinetics

Reaction Order (re:
Adipic Acid)

[Adipic Acid] 2 0.1 M
(at 250°C)

First-order (Mass

transfer controlled)

[5]

Activation Energy

Mass transfer

controlled region

42.9 kJ-mol—1

[5]

Reaction Order (re:
Adipic Acid)

[Adipic Acid] < 0.1 M
(at 250°C)

Second-order

(Reaction controlled)

[5]

Reaction controlled

Activation Energy ) 52.7 kJ-mol—1 [5]
region
Reaction Order (re: o ]
] Intrinsic kinetics First-order [5]
Ammonia)
Hydrolysis Kinetics
(Reverse Reaction)
Reaction Order (re: High temperature ]
) ) First-order [6]
Adipamide) water
Synthesis Yields
Yield from Dimethyl Lab scale, various
89-93% [7]

Adipate

conditions

Experimental Protocols

Protocol 1: Synthesis of Adipamide from Dimethyl
Adipate

This protocol is adapted from a patented method and is suitable for laboratory-scale synthesis.

[7]

Materials:

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.researchgate.net/publication/284922661_Apparent_kinetics_of_adipic_acid_ammoniation_to_adiponitrile
https://www.researchgate.net/publication/284922661_Apparent_kinetics_of_adipic_acid_ammoniation_to_adiponitrile
https://www.researchgate.net/publication/284922661_Apparent_kinetics_of_adipic_acid_ammoniation_to_adiponitrile
https://www.researchgate.net/publication/284922661_Apparent_kinetics_of_adipic_acid_ammoniation_to_adiponitrile
https://www.researchgate.net/publication/284922661_Apparent_kinetics_of_adipic_acid_ammoniation_to_adiponitrile
https://www.researchgate.net/publication/244387599_Hydrolysis_kinetics_and_mechanism_of_adipamide_in_high_temperature_water
https://eureka.patsnap.com/patent-CN108250096A
https://eureka.patsnap.com/patent-CN108250096A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Dimethyl adipate (4 mol)

» p-Toluidine solution (5-6 mol, used in the patent as a catalyst/additive, but agueous ammonia
is the primary reagent)

e Agueous ammonia (concentrated, ~28%)

o Potassium bromide solution (15% wi/v)

o Acetonitrile solution (75% v/v)

e Cyclohexane solution (85% v/v)

e Anhydrous sodium sulfate

o Reaction vessel with stirring and temperature control
« Filtration apparatus (e.g., Bichner funnel)
Procedure:

o Charge the reaction vessel with 4 mol of dimethyl adipate and 6 mol of concentrated
agueous ammonia.

» Raise the temperature of the solution to 40-45°C.

 Stir the mixture at a controlled speed (e.g., 110-130 rpm) for 50-70 minutes.
» Stop stirring and allow the mixture to stand for 90-120 minutes.

e Cool the solution to 10-15°C to precipitate the adipamide crystals.

« |solate the crude product by vacuum filtration.

o Wash the filter cake sequentially with the 15% potassium bromide solution, 75% acetonitrile
solution, and 85% cyclohexane solution to remove unreacted starting materials and
byproducts.
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o Dry the purified product using a dehydrating agent like anhydrous sodium sulfate or by
vacuum drying.

o The final product should be a white crystalline solid. An expected yield is in the range of 89-
93%.

Protocol 2: General Synthesis of an Amide from a
Carboxylic Acid

This is a general procedure that illustrates the principles of forming an amide from a carboxylic
acid, which can be adapted for adipamide synthesis, typically requiring higher temperatures for
the dehydration step.[8][9]

Materials:

Adipic acid

Ammonium hydroxide (concentrated)

Heating apparatus (e.g., heating mantle, oil bath)

Apparatus for distillation/water removal (e.g., Dean-Stark trap)

Reaction flask with condenser and thermometer

Procedure:

In a round-bottom flask, dissolve adipic acid in a minimal amount of water or suitable solvent.

e Add a stoichiometric excess (at least 2 equivalents) of concentrated ammonium hydroxide to
the flask. Stir the mixture at room temperature to form the diammonium adipate salt.

e Set up the apparatus for heating and removal of water.

o Heat the mixture to a high temperature (typically >150-200°C) to initiate dehydration. Water
will begin to distill off.
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» Continue heating until water evolution ceases, indicating the reaction is complete. The
product may solidify in the flask upon cooling.

 Allow the reaction mixture to cool to room temperature.

e Recrystallize the crude solid product from a suitable solvent (e.g., water or ethanol) to obtain
pure adipamide.

« |solate the purified crystals by vacuum filtration and dry thoroughly.
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Caption: Generalized workflow for laboratory synthesis of Adipamide.

Biological Relevance and Toxicology

For professionals in drug development, understanding the biological impact of a chemical is
crucial. While adipamide is not a signaling molecule or a therapeutic agent itself, its
toxicological profile and its role as a monomer for biocompatible polymers are of significant
interest.

Toxicology:

o Acute Toxicity: Adipamide is considered moderately toxic by ingestion, with a reported oral
LD50 in mice of 6,000 mg/kg.[10]

« Irritation: Direct exposure can cause irritation to the eyes, skin, mucous membranes, and
respiratory tract.[2][4]

o Carcinogenicity: In a comprehensive bioassay conducted by the National Cancer Institute,
adipamide was fed to mice and rats for 12 months. The study concluded that under the
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conditions tested, adipamide was non-carcinogenic.[11]

e Mutagenicity: In Salmonella mutagenicity tests (Ames test), adipamide was found to be non-
mutagenic.[12]

Biocompatibility and Biological Pathways: Adipamide is a key precursor to polyamides like
Nylon 6,6. Polyamides are increasingly explored for biomedical applications due to their
excellent mechanical properties, resistance, and general biocompatibility.[13] They have been
investigated for use in medical devices, implants, and wound treatment applications.[13]

Furthermore, the precursor to adipamide, adipic acid, is a molecule of interest in metabolic
engineering. Researchers have successfully engineered microorganisms like Pseudomonas
putida to utilize adipic acid as a sole carbon source.[14][15][16] This involves introducing genes
for the uptake and activation of dicarboxylates and leveraging native metabolic pathways, such
as those related to (3-oxidation. This demonstrates a clear interface between this industrial
chemical family and biological systems, opening avenues for bio-upcycling of plastic waste and
bio-based production of nylon precursors.[14][17]
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Caption: Engineered metabolic pathway for Adipic Acid catabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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